3-[2-(3-aminopropoxy)ethoxy]propan-1-ol hydrochloride
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Overview
Description
“3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2416236-19-4 . It has a molecular weight of 213.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H19NO3.ClH/c9-3-1-5-11-7-8-12-6-2-4-10;/h10H,1-9H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored for the production of valuable intermediates like (S)-dapoxetine. Candida antarctica lipase A (CAL-A) was identified as an effective biocatalyst for these reactions, highlighting the compound's utility in the asymmetric synthesis of pharmaceutically relevant molecules (Torre, Gotor‐Fernández, & Gotor, 2006).
Polymorphism in Pharmaceutical Compounds
Research into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride revealed challenges for analytical and physical characterization. Spectroscopic and diffractometric techniques, including X-ray diffraction, provided insights into the subtle structural differences between polymorphs, crucial for pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Conformational Analysis of Derivatives
The conformational behaviors of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in various environments were investigated, providing valuable information on molecular structures and interactions. These studies, enhanced by X-ray diffraction and Hirshfeld surface analyses, contribute to our understanding of molecular conformations in different chemical contexts (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Applications in Materials Science
The compound's derivatives have been studied for their role in materials science, such as in the synthesis of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands, prepared and characterized by various spectroscopic methods, highlight the compound's relevance in developing new materials with potential applications in catalysis and materials chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Novel Bioconjugation Strategies
A novel strategy employed 1-(Bis(2-hydroxyethyl)amino)-3-(1-ethoxyethoxy)propan-2-ol for the synthesis of "umbrella-like" poly(ethylene glycol) structures, demonstrating the compound's utility in creating complex molecular architectures for bioconjugation and drug delivery applications (Zhang, Wang, & Huang, 2010).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These codes indicate that it causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
3-[2-(3-aminopropoxy)ethoxy]propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3.ClH/c9-3-1-5-11-7-8-12-6-2-4-10;/h10H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDRUWMRFWILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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